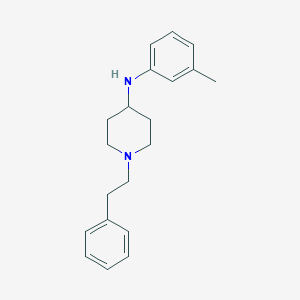

N-(3-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine

Vue d'ensemble

Description

Le Despropionyl méta-Méthylfentanyl est un opioïde synthétique dont la structure est similaire à celle du fentanyl. Il s'agit d'un analogue du précurseur du fentanyl, la 4-anilino-N-phénéthylpipéridine (4-ANPP), et il est classé comme un opioïde puissant. Ce composé est principalement utilisé dans la recherche et les applications médico-légales en raison de sa similitude structurelle avec les opioïdes connus .

Applications De Recherche Scientifique

Despropionyl meta-Methylfentanyl is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science. Some of its applications include:

Chemistry: Used as an analytical reference standard for the identification and quantification of fentanyl analogues in various samples.

Biology: Studied for its interactions with opioid receptors and its effects on biological systems.

Medicine: Investigated for its potential therapeutic applications and its pharmacological properties.

Forensic Science: Used in the detection and analysis of fentanyl analogues in forensic toxicology

Méthodes De Préparation

La synthèse du Despropionyl méta-Méthylfentanyl implique des méthodes de synthèse organique. Les voies synthétiques spécifiques et les conditions réactionnelles ne sont pas divulguées publiquement en raison du risque de mésusage et de la forte puissance du composé . Les méthodes de production industrielle ne sont pas non plus largement disponibles, car le composé est principalement utilisé à des fins de recherche.

Analyse Des Réactions Chimiques

Le Despropionyl méta-Méthylfentanyl subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent les agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent les agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes ou les nucléophiles comme l'hydroxyde de sodium ou le cyanure de potassium.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

4. Applications de la recherche scientifique

Le Despropionyl méta-Méthylfentanyl est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et des sciences médico-légales. Parmi ses applications, citons :

Chimie : Utilisé comme étalon de référence analytique pour l'identification et la quantification des analogues du fentanyl dans divers échantillons.

Biologie : Étudié pour ses interactions avec les récepteurs opioïdes et ses effets sur les systèmes biologiques.

Médecine : Investigué pour ses applications thérapeutiques potentielles et ses propriétés pharmacologiques.

Sciences médico-légales : Utilisé dans la détection et l'analyse des analogues du fentanyl en toxicologie médico-légale

5. Mécanisme d'action

Le Despropionyl méta-Méthylfentanyl exerce ses effets en se liant aux récepteurs opioïdes, qui sont couplés à des récepteurs de protéines G. Cette liaison stimule l'échange de GTP pour GDP sur le complexe de protéines G, ce qui entraîne l'inhibition de l'adénylate cyclase et une diminution de l'AMPc intracellulaire. Cela entraîne l'inhibition de la libération de neurotransmetteurs nociceptifs tels que la substance P, le GABA, la dopamine, l'acétylcholine et la noradrénaline. De plus, les opioïdes ferment les canaux calciques voltage-dépendants de type N et ouvrent les canaux potassiques rectifiants vers l'intérieur dépendants du calcium, ce qui entraîne une hyperpolarisation et une réduction de l'excitabilité neuronale .

Mécanisme D'action

Despropionyl meta-Methylfentanyl exerts its effects by binding to opioid receptors, which are coupled with G-protein receptors. This binding stimulates the exchange of GTP for GDP on the G-protein complex, leading to the inhibition of adenylate cyclase and a decrease in intracellular cAMP. This results in the inhibition of the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline. Additionally, opioids close N-type voltage-operated calcium channels and open calcium-dependent inwardly rectifying potassium channels, leading to hyperpolarization and reduced neuronal excitability .

Comparaison Avec Des Composés Similaires

Le Despropionyl méta-Méthylfentanyl est structurellement similaire à d'autres analogues du fentanyl, tels que :

- Despropionyl ortho-Méthylfentanyl

- Despropionyl para-Méthylfentanyl

- Despropionyl méta-Fluorofentanyl

- 3-Méthylfentanyl

Comparé à ces composés, le Despropionyl méta-Méthylfentanyl est unique en raison de la position du groupe méthyle sur le cycle phényle, qui peut influencer son affinité de liaison et sa puissance .

Propriétés

IUPAC Name |

N-(3-methylphenyl)-1-(2-phenylethyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2/c1-17-6-5-9-20(16-17)21-19-11-14-22(15-12-19)13-10-18-7-3-2-4-8-18/h2-9,16,19,21H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWKXTYRMTZUHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2CCN(CC2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401037103 | |

| Record name | N-(3-Methylphenyl)-1-(2-phenylethyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401037103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99918-45-3 | |

| Record name | N-(3-Methylphenyl)-1-(2-phenylethyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401037103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-5-ethyl-6-methylpyrimidine](/img/structure/B2505868.png)

![3-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole](/img/structure/B2505871.png)

![N-cyclopentyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2505872.png)

![2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2505874.png)

![7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one](/img/structure/B2505878.png)

![(3S)-3-(2,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2505879.png)

![2-fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2505883.png)

![N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B2505884.png)

![5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine](/img/structure/B2505886.png)